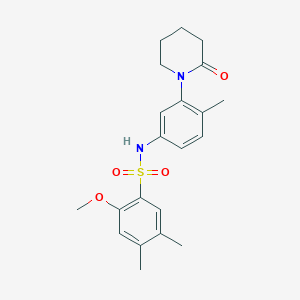
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-4,5-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzenesulfonamide
- Substituents : Methoxy group at position 2, dimethyl groups at positions 4 and 5, and a piperidinyl moiety linked to a methyl-substituted phenyl group.
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The proposed mechanisms include:
- Microtubule Disruption : These compounds bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Cell Cycle Arrest : They primarily induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | G2/M phase arrest |
| M21 (Skin Melanoma) | 0.7 | Microtubule disruption |
| MCF7 (Breast Carcinoma) | 0.6 | Induction of apoptosis |
Table 1: Antiproliferative activity of this compound against selected cancer cell lines.
Structure-Activity Relationship (SAR)
The biological evaluation of various derivatives has led to insights into the SAR of sulfonamide compounds:
- Sulfonamide Moiety : The presence of the sulfonamide group is crucial for maintaining biological activity and mimicking other bioactive groups .
- Piperidine Substitution : Variations in the piperidine ring affect potency and selectivity against different cancer types.
- Dimethyl Substitution : The dimethyl groups enhance lipophilicity, which may improve cellular uptake and bioavailability.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Chick Chorioallantoic Membrane (CAM) Assays : In vivo studies using CAM assays demonstrated that this compound effectively blocks angiogenesis and tumor growth with minimal toxicity to developing embryos .
- Combination Therapies : Preliminary data suggest that when combined with traditional chemotherapeutics, such as paclitaxel, this compound may enhance overall efficacy through synergistic effects .
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-8-9-17(13-18(14)23-10-6-5-7-21(23)24)22-28(25,26)20-12-16(3)15(2)11-19(20)27-4/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFMUNJGURZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













